Menaquinone 7-d7

Description

BenchChem offers high-quality Menaquinone 7-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menaquinone 7-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

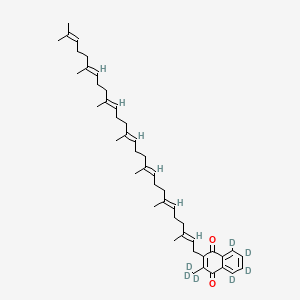

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKQPZMEYJZGPI-HRQALKRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857960 |

Source

|

| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233937-31-9 |

Source

|

| Record name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Stable Isotope Labeled Vitamin K2 MK-7 Standards in Quantitative Analysis

Abstract

The quantification of Vitamin K2, particularly the long-chain menaquinone-7 (MK-7), in complex biological and food matrices presents significant analytical challenges due to its low physiological concentrations and lipophilic nature.[1][2][3] Isotope dilution mass spectrometry (ID-MS), which employs stable isotope labeled (SIL) internal standards, has emerged as the gold standard for achieving the highest levels of accuracy and precision in these demanding applications. This technical guide provides an in-depth exploration of SIL Vitamin K2 MK-7 standards, from their synthesis and characterization to their practical application in validated LC-MS/MS workflows. It is intended for researchers, scientists, and drug development professionals who require robust and reliable quantification of this vital nutrient.

Introduction: The Analytical Imperative for Vitamin K2 MK-7

Vitamin K2 MK-7 is a fat-soluble vitamin that plays a critical role in human health, primarily through its function as a cofactor for the enzyme γ-carboxylase.[4] This enzyme is essential for activating Vitamin K-dependent proteins (VKDPs), such as osteocalcin and matrix Gla protein (MGP).[4][5][6][7] Activated osteocalcin is crucial for binding calcium to the bone matrix, thereby promoting bone mineralization and strength.[5][8] Concurrently, activated MGP inhibits calcium deposition in arteries and soft tissues, a key factor in maintaining cardiovascular health.[5][6][8][9]

Given its profound physiological importance and the analytical difficulties associated with its measurement—including low circulating levels, high hydrophobicity, and potential for interference from other lipids—highly sensitive and specific analytical methods are required.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose.[10] However, the accuracy of LC-MS/MS quantification is susceptible to variability introduced during sample preparation and by matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte.

The most effective strategy to mitigate these issues is the use of a stable isotope labeled internal standard (SIL-IS).[11][12] A SIL-IS is an ideal internal standard because it shares nearly identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[13] By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any variations in sample processing or analysis can be normalized, leading to highly accurate and precise quantification.[14]

Synthesis and Characterization of SIL Vitamin K2 MK-7 Standards

The generation of a high-quality SIL Vitamin K2 MK-7 standard is a complex process involving either chemical synthesis or biosynthesis, followed by rigorous characterization.

Synthetic Pathways

Chemical synthesis is a common route for producing SIL Vitamin K2 MK-7. This process typically involves introducing stable isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C), into the molecular structure.

-

Deuterium Labeling (e.g., MK-7-d7): Deuterium atoms can be incorporated into the naphthoquinone ring or the methyl group. For example, Vitamin K2 (MK-7)-(5,6,7,8-d4,2-methyl-d3), often referred to as MK-7-d7, is a commercially available standard where protons on the aromatic ring and the 2-methyl group are replaced with deuterium.

-

Carbon-13 Labeling (e.g., MK-7-¹³C6): ¹³C atoms can be incorporated into the naphthoquinone ring structure. An example is Vitamin K2 (MK-7)-4′,5,6,7,8,8′-¹³C6, which provides a mass shift of +6 Da relative to the unlabeled analyte.[15]

Biosynthetic approaches, utilizing microorganisms like Bacillus subtilis or engineered Escherichia coli grown in media enriched with stable isotope precursors, can also be employed to produce labeled menaquinones.[9][16]

Quality Control and Characterization

A reliable SIL-IS must be thoroughly characterized to ensure its suitability for quantitative assays.

Table 1: Key Quality Attributes of SIL Vitamin K2 MK-7 Standards

| Parameter | Description | Typical Acceptance Criteria | Analytical Technique(s) |

| Chemical Purity | The percentage of the desired SIL compound, free from unlabeled analyte and other impurities. | ≥95%[17] | HPLC-UV, LC-MS |

| Isotopic Purity | The percentage of the labeled molecule that contains the specified number of stable isotopes. | ≥98-99 atom % | Mass Spectrometry (MS) |

| Isotopic Enrichment | The abundance of the stable isotope at the labeled positions. | Must be high enough to prevent significant signal overlap with the natural isotope abundance of the analyte. | MS |

| Identity Confirmation | Structural confirmation of the labeled molecule. | Consistent with the proposed structure. | ¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS) |

It is critical to verify the purity of a SIL internal standard, as any unlabeled impurity can artificially inflate the measured concentration of the analyte.

Application in Quantitative LC-MS/MS Analysis

The core utility of a SIL Vitamin K2 MK-7 standard is its role as an internal standard in an isotope dilution LC-MS/MS assay.

The Principle of Isotope Dilution

The workflow relies on the principle that the ratio of the mass spectrometer's response for the native analyte to the SIL-IS is directly proportional to the concentration of the native analyte in the sample.

Caption: Isotope Dilution LC-MS/MS Workflow.

Detailed Experimental Protocol: Quantification of K2 MK-7 in Human Serum

This protocol is a representative example and should be fully validated according to regulatory guidelines such as those from the FDA or EMA/ICH.[11][18][19]

A. Materials and Reagents

-

Vitamin K2 MK-7 analytical standard (unlabeled)

-

Vitamin K2 MK-7-d7 (or other suitable SIL-IS)

-

Human Serum (drug-free, for calibration curve and QCs)

-

HPLC-grade n-Hexane, Methanol, Ethanol, Isopropanol, Acetonitrile, Water

-

Ammonium Formate, Formic Acid

B. Preparation of Stock and Working Solutions

-

Prepare primary stock solutions of both unlabeled MK-7 and SIL MK-7-d7 in a suitable organic solvent (e.g., ethanol) at 1 mg/mL.

-

Prepare a series of working solutions for the calibration curve by serially diluting the unlabeled stock solution.

-

Prepare a working internal standard solution (e.g., 100 ng/mL in ethanol) from the SIL MK-7-d7 stock.

C. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of serum sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 50 µL of the working internal standard solution (e.g., 100 ng/mL SIL MK-7-d7).[20]

-

Vortex briefly to mix.

-

Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.[20]

-

Add 4 mL of n-hexane, vortex vigorously for 1 minute, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the layers.[20]

-

Carefully transfer the upper organic (hexane) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[20]

-

Reconstitute the dried extract in 200 µL of a suitable mobile phase-like solvent (e.g., 1:3 water:methanol) and transfer to an autosampler vial.[20]

D. LC-MS/MS Conditions

-

LC System: A UHPLC system capable of handling high pressures.

-

Column: A C18 column suitable for hydrophobic analytes (e.g., Kinetex EVO C18, 50 x 2.1 mm).[21]

-

Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v).[21]

-

Gradient: A fast gradient optimized to provide good separation from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[10]

-

Detection: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for Vitamin K2 MK-7 and SIL-IS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Comments |

| Vitamin K2 MK-7 | 649.5 | 187.2 | 30 | Quantifier ion[10] |

| Vitamin K2 MK-7 | 649.5 | 121.0 | 41 | Qualifier ion[10] |

| Vitamin K2 MK-7-d7 | 656.0 | 194.1 | 37 | Quantifier ion for d7-IS[10] |

Method Validation: A Self-Validating System

A bioanalytical method utilizing a SIL-IS must undergo rigorous validation to ensure its reliability, as outlined by regulatory bodies like the FDA.[18][19][22]

Caption: Core Parameters of Bioanalytical Method Validation.

-

Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample.[11] The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in the lowest calibration standard (LLOQ).[11]

-

Accuracy & Precision: Assessed by analyzing replicate QC samples at multiple concentration levels. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).[18]

-

Matrix Effect: The SIL-IS is crucial for compensating for matrix effects. This is evaluated by comparing the response of the analyte in post-extraction spiked samples to its response in a neat solution. The SIL-IS should track the analyte, meaning any suppression or enhancement affects both equally.[23]

-

Stability: The stability of MK-7 and the SIL-IS must be established under various conditions, including in the biological matrix during storage (freeze-thaw, long-term) and in processed samples.[11]

Conclusion

Stable isotope labeled Vitamin K2 MK-7 standards are indispensable tools for the accurate and precise quantification of this vital nutrient in research, clinical diagnostics, and drug development. Their ability to mimic the behavior of the native analyte throughout the analytical process provides a self-validating system that corrects for sample loss and matrix-induced variations. By adhering to rigorous validation principles and employing high-quality, well-characterized SIL standards, researchers can generate highly reliable data, advancing our understanding of Vitamin K2's role in human health and disease.

References

- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes for Quantitative Proteomics.

- BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.

- Maha Asia. (2025, March 10). Get To Know: Vitamin K2 MK-7 and Its Benefits.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

Aoun, M., et al. (2022). Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical. Frontiers in Pharmacology, 13, 852103. [Link]

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Wellbeing Nutrition. (n.d.). What is Natural Vitamin K2? Benefits & Sources.

- National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers.

- Eurofins USA. (2025, May 30). Navigating Vitamin K2 Testing: Key Challenges and Emerging Technologies.

- MediQ7. (n.d.). Why You Should Take Vitamin K2 MK-7.

- Dr.Oracle. (2025, December 24). What are the effects of Vitamin K2 (K2 M-7) on the body?.

- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.

- Separation Science. (2024, July 12). Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds.

-

Li, D., et al. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 168, 98-115. [Link]

-

Chen, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6004-6011. [Link]

- Fisher Scientific. (n.d.). Cambridge Isotope Laboratories VITAMIN K2 (MENAQUINONE MK-7) (4',5,6,7,8,8'-13C6, 99%) CHEM, 1 MG.

- ThermoFisher Scientific. (2017, January 18). LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

-

Ma, M., & Hughes, N. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 569–579. [Link]

-

Fusaro, M., et al. (2016). Vitamin K plasma levels determination in human health. Clinical Chemistry and Laboratory Medicine (CCLM), 55(6), 789-799. [Link]

- Phenomenex. (n.d.). Separation of Vitamin K Compounds by LC-MS/MS Analysis.

-

Jensen, M. B., et al. (2022). Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. Food Chemistry, 373(Pt A), 131415. [Link]

- Vitas Analytical Services. (n.d.). Quantitative determination of MK-7 in human serum by LC-MS/MS.

- Cambridge Isotope Laboratories, Inc. (n.d.). Vitamin K₂ (menaquinone MK-7) (4′,5,6,7,8,8′-¹³C₆, 99%) CP 95%.

- MedChemExpress. (n.d.). Menaquinone-7-d7 (Vitamin K2-7-d7) | Stable Isotope.

-

Karmańska, A., & Karwowski, B. (2021). Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

- Sigma-Aldrich. (n.d.). Vitamin K2 (MK-7)-4′,5,6,7,8,8′-13C6 ≥99 atom % 13C, ≥95% (CP).

- A Chemtek. (n.d.). Vitamin K2 (MK-7) | 2124-57-4.

-

Li, J., et al. (2025). High-level production of vitamin K2 in Escherichia coli via modular molecular engineering. Chemical Engineering Journal, 499, 145888. [Link]

- Charlier, T. (2023, December 19). UHPLC–MS/MS Determines Forms of Vitamin K and Their Distribution in Human and Rat Serum.

- Menaq7. (n.d.). Vitamin K2: From Natural Fermentation or Chemical Synthesis?.

- SLS Ireland. (n.d.). VITAMIN K2 (MK-7)- 456788-13C6.

- Sigma-Aldrich. (n.d.). Vitamin K2 (MK-7)-(5,6,7,8-d4,2-methyl-d3).

-

Davidson, R. T., et al. (2018). Confirmation of deuterium labeling in each form of vitamin K. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2568. [Link]

- Xenico Pharma®. (2025, January 7). Characteristics of K2 vitaMK7®.

Sources

- 1. sepscience.com [sepscience.com]

- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bevital.no [bevital.no]

- 4. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wellbeingnutrition.com [wellbeingnutrition.com]

- 6. Why You Should Take Vitamin K2 MK-7 | MediQ7 [mediq7.com]

- 7. droracle.ai [droracle.ai]

- 8. Get To Know: Vitamin K2 MK-7 and Its Benefits [maha.asia]

- 9. menaq7.com [menaq7.com]

- 10. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ckgas.com [ckgas.com]

- 14. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

- 15. scientificlabs.ie [scientificlabs.ie]

- 16. High-level production of vitamin K2 in Escherichia coli via modular molecular engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isotope.com [isotope.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. fda.gov [fda.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. phenomenex.com [phenomenex.com]

- 22. fda.gov [fda.gov]

- 23. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Menaquinone-7-d7 (MK-7-d7): A Definitive Technical Guide

Executive Summary

Menaquinone-7-d7 (MK-7-d7) is the critical internal standard required for the accurate quantification of Vitamin K2 in complex biological matrices (plasma, tissue, fermented foods) via LC-MS/MS.[1] Its utility relies on correcting for ionization suppression and recovery losses.[1]

This guide details a convergent semi-synthetic pathway designed for high isotopic purity (>99 atom% D) and stereochemical integrity (all-trans).[1] Unlike fermentation routes which yield unlabeled products, this chemical pathway ensures precise deuterium placement on the naphthoquinone core, yielding a mass shift of +7 Da (M+7).[1]

The Strategy:

-

Warhead Synthesis: Oxidation of per-deuterated 2-methylnaphthalene to Menadione-d7.

-

Activation: Reduction to Menadiol-d7 (the nucleophile).[1]

-

Coupling: Lewis acid-catalyzed Friedel-Crafts allylation with all-trans-heptaprenol.[1]

-

Resolution: Silver-phase chromatography to isolate the bioactive all-trans isomer.

Part 1: Strategic Retrosynthesis

The synthesis is best conceptualized by disconnecting the C3–C1' bond between the naphthoquinone ring and the isoprenoid tail.

-

Fragment A (The Core): Menadione-d7 (2-methyl-d3-1,4-naphthoquinone-5,6,7,8-d4).[1] This fragment carries the isotopic label.

-

Fragment B (The Tail): All-trans-heptaprenol (or its bromide derivative).[1] This provides the lipophilic side chain.[1]

The final product, MK-7-d7, retains 7 deuterium atoms: 4 on the aromatic ring and 3 on the methyl group. The deuterium at position C3 of the precursor is displaced during the coupling.

Figure 1: Retrosynthetic analysis showing the convergent assembly of the labeled core and the isoprenoid tail.

Part 2: Synthesis of the Deuterated Core (Menadione-d7)[2]

The most robust route to the labeled core avoids the complex ring construction by utilizing commercially available 2-methylnaphthalene-d10 .

Mechanism

Direct oxidation of 2-methylnaphthalene-d10 with Chromium(VI) oxide excises the C1 and C4 positions to form the quinone moiety. The methyl group (C2-Me) and the aromatic ring (C5-C8) remain intact, preserving 7 deuterium atoms.

Protocol 1: Oxidation of 2-Methylnaphthalene-d10

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 g of 2-methylnaphthalene-d10 in 150 mL of glacial acetic acid in a round-bottom flask.

-

Oxidant Preparation: Separately, dissolve 30.0 g of

in 20 mL of water and 20 mL of acetic acid. -

Addition: Add the oxidant solution dropwise to the naphthalene solution over 60 minutes.

-

Critical Control: Maintain temperature between 10–15°C using an ice bath to prevent over-oxidation.[1]

-

-

Reaction: Allow the mixture to stir at room temperature (25°C) for 4 hours. The solution will turn dark green (reduction of Cr(VI) to Cr(III)).[1]

-

Quenching: Pour the reaction mixture into 1 L of ice water. The product, Menadione-d7, will precipitate as a yellow solid.[1]

-

Isolation: Filter the precipitate, wash copiously with water to remove acid and chromium salts.[1]

-

Purification: Recrystallize from methanol/water (9:1).

Part 3: The Coupling Reaction (Friedel-Crafts Allylation)

Direct alkylation of the quinone (Menadione) is low-yielding due to its electron-deficient nature.[1] The standard industrial approach involves reducing Menadione to Menadiol (hydroquinone), which is electron-rich and readily reacts with the allylic alcohol (Heptaprenol) in the presence of a Lewis Acid.

Protocol 2: Reductive Alkylation[1]

Reagents:

-

All-trans-Heptaprenol (C35-OH)[1]

-

Sodium Dithionite (

)[1][2] -

Boron Trifluoride Etherate (

)[1][2] -

Dioxane / Ether solvent system[1]

Step-by-Step Workflow:

-

In-Situ Reduction:

-

Dissolve Menadione-d7 (1.0 eq) in dioxane.

-

Add a solution of Sodium Dithionite (2.0 eq) in water.[1] Shake vigorously until the yellow color fades to colorless/pale pink (formation of Menadiol-d7).[1]

-

Extract the Menadiol into diethyl ether under nitrogen atmosphere (Menadiol oxidizes rapidly in air).[1] Dry over

.

-

-

Coupling:

-

Transfer the ethereal Menadiol solution to a flame-dried flask under Argon.

-

Add All-trans-Heptaprenol (0.9 eq).[1] Note: Use a slight deficit of the expensive tail to ensure complete consumption.

-

Cool to 0°C.[1]

-

Add

(1.2 eq) dropwise.[1] -

Stir for 2 hours, allowing the reaction to warm to room temperature.

-

-

Oxidation (Restoring the Quinone):

-

The product of the coupling is the hydroquinone form of MK-7-d7.

-

Add

(aqueous) or simply expose the reaction mixture to air with vigorous stirring for 1 hour. The solution will turn yellow as the quinone reforms.

-

-

Workup:

Figure 2: The reductive alkylation pathway.[1] Reduction activates the ring for electrophilic attack; oxidation restores the vitamin structure.

Part 4: Purification & Isomer Resolution

The synthetic coupling often results in a mixture of cis/trans isomers at the first double bond (the bond closest to the ring). Biological activity and regulatory standards require the all-trans isomer.[1] Standard Silica gel cannot separate these isomers effectively.[1]

The Solution: Silver Nitrate Impregnated Silica (

Protocol 3: Argentation Chromatography

-

Stationary Phase Preparation:

-

Column Loading:

-

Pack the column with the

-Silica. -

Load the crude MK-7-d7 oil.[1]

-

-

Elution:

Part 5: Validation & Quality Control[1]

The final product must be characterized to ensure it meets the "Internal Standard" grade requirements.

Data Summary Table

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |

| Isotopic Purity | > 99 atom% D | HR-MS / |

| Isomeric Purity | > 99% all-trans | HPLC (C30 Column) |

| Appearance | Yellow crystalline powder | Visual |

| Mass Shift | [M+H]+ = 656.6 Da | ESI-MS (Positive Mode) |

Confirmatory NMR Signals

In the unlabeled MK-7, specific protons appear at the coupling sites. In MK-7-d7, these signals must be absent .

-

Aromatic Protons (C5-C8):

7.7–8.1 ppm.[1] Result: Silent (replaced by D). -

Quinone Methyl (C2-Me):

2.19 ppm.[1] Result: Silent (replaced by D). -

Benzylic Methylene (Tail C1'):

3.38 ppm.[1] Result: Doublet (Signal remains, confirming tail attachment).

References

-

Beilstein Journals. (2022).[1][6] Menadione: a platform and a target to valuable compounds synthesis. Beilstein J. Org.[1][6] Chem. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013).[1] Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone.[1] Retrieved from [Link]

-

ResearchGate. (2025). Convergent Synthesis of Menaquinone-7 (MK-7). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]

Sources

- 1. Menadione - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

Technical Guide: Storage Stability & Handling of Menaquinone 7-d7 Stock Solutions

Executive Summary

Menaquinone 7-d7 (MK-7-d7) is the critical deuterated internal standard (IS) used for the accurate quantification of Vitamin K2 via LC-MS/MS. Its reliability is predicated not just on its initial purity, but on the rigorous maintenance of its structural integrity during storage.

This guide addresses the physicochemical vulnerabilities of MK-7-d7—specifically its susceptibility to photo-isomerization and oxidative degradation . Unlike robust small molecules, MK-7-d7 possesses a heptaprenyl side chain that acts as a "molecular antenna" for UV radiation, driving rapid conversion from the bioactive trans isomer to the inactive cis isomer. This conversion alters chromatographic retention times, decoupling the IS from the analyte and compromising quantitation accuracy.

Part 1: Physicochemical Vulnerabilities & Degradation Mechanisms

To preserve MK-7-d7, one must understand the mechanisms that destroy it. The molecule faces three primary threats:

Photo-Isomerization (The Primary Threat)

The quinone moiety of MK-7 absorbs UV radiation strongly in the 248–270 nm range. Upon photon absorption, the double bonds in the isoprenoid side chain—specifically the bond nearest the naphthoquinone ring—undergo geometric isomerization.

-

Result: Conversion of all-trans MK-7-d7 to cis isomers.

-

Impact: Cis isomers elute earlier than trans isomers on C18 columns. If the IS peak shifts, it no longer co-elutes perfectly with the native MK-7, negating the benefit of using a stable isotope.

Oxidative Degradation

The naphthoquinone ring is susceptible to oxidation, particularly in the presence of moisture and alkaline conditions, leading to the formation of MK-7-d7 2,3-epoxide .

-

Result: Mass shift (+16 Da), removing the molecule from the MRM transition window.

Surface Adsorption

Like all Vitamin K homologues, MK-7-d7 is highly lipophilic (LogP > 10).

-

Result: It rapidly adsorbs to polypropylene (PP) and polyethylene (PE) surfaces.

-

Protocol Rule: Never store MK-7-d7 stock solutions in plastic tubes. Use only borosilicate glass.

Diagram 1: Degradation Pathways of MK-7-d7

Caption: Primary degradation pathways showing UV-induced isomerization and oxidative epoxide formation.

Part 2: Solvent System Selection

Selecting the correct solvent is a balance between solubility, stability, and LC-MS compatibility.

| Solvent | Solubility | Stability Profile | Recommendation |

| Ethanol (Absolute) | Moderate (requires sonication) | High. Excellent for LC-MS injection compatibility. | Primary Choice for Stock |

| Isopropanol (IPA) | High | High. Good solubility, but higher viscosity. | Secondary Choice |

| DMSO | High | Low. Hygroscopic nature promotes oxidation; hard to remove. | Avoid |

| n-Hexane | Very High | Medium. High evaporation risk changes concentration. | Extraction Only |

Expert Insight: While hexane dissolves MK-7 best, it is too volatile for stock standards. Evaporation leads to "concentrating" of the standard, causing over-estimation of the IS and under-estimation of the analyte. Ethanol is the industry standard because it remains liquid at -20°C (preventing freeze-thaw precipitation cycles) and is compatible with reverse-phase mobile phases.

Part 3: Preparation & Storage Protocol

This protocol is designed to be self-validating . Every step includes a check to ensure integrity.

Prerequisites

-

Lighting: All work must be performed under Yellow Light (sodium vapor or UV-filtered LED) to prevent isomerization.

-

Glassware: Amber borosilicate glass vials (silanized preferred to reduce adsorption).

Step-by-Step Workflow

1. Primary Stock Preparation (100 µg/mL)

-

Equilibrate the MK-7-d7 neat standard to room temperature in a desiccator (prevents condensation).

-

Weigh accurately into an Amber Glass Volumetric Flask .

-

Add Absolute Ethanol .

-

Sonicate for 5 minutes. Critical: MK-7 dissolves slowly; visual clarity is not enough. Sonication ensures homogeneity.

-

Flush headspace with Argon or Nitrogen gas to displace oxygen.

-

Seal with a Teflon-lined cap.

2. Aliquoting Strategy (The "Single-Shot" System)

Repeated freeze-thaw cycles degrade MK-7-d7. Use a single-use aliquot system.

-

Divide the Primary Stock into 1 mL aliquots in amber glass HPLC vials.

-

Purge each vial with Nitrogen before capping.

-

Label: Date, Concentration, Solvent, Operator.

3. Storage Conditions

-

Temperature: -80°C (Ideal) or -20°C (Acceptable for <6 months).

-

Orientation: Upright (prevents solvent contact with the septum).

Diagram 2: "Yellow Room" Preparation Workflow

Caption: Critical path for stock preparation emphasizing UV protection and inert gas purging.

Part 4: Validation & Quality Control (System Suitability)

You cannot assume your stock is stable. You must prove it. Implement a System Suitability Test (SST) before every batch analysis.

The "Cis-Peak" Check

Because the d7 isotope behaves chromatographically identical to the native MK-7, you can monitor the native MK-7 peak shape in your QCs to infer the state of the d7 stock, or inject a high-concentration d7 neat solution.

Protocol:

-

Inject a 100 ng/mL dilution of your MK-7-d7 stock.

-

Monitor the MRM transition (e.g., 656.5 -> 194.1).

-

Pass Criteria: Single sharp peak.

-

Fail Criteria: Presence of a "shoulder" or a split peak. The cis isomer typically elutes 0.2–0.5 minutes before the trans peak.

Diagram 3: QC Decision Logic

Caption: Decision tree for evaluating stock solution integrity via chromatographic peak shape.

References

-

Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry.[1] Clinical Chemistry and Laboratory Medicine.[2]

-

Jedynak, P., et al. (2018). Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements. Molecules.[3][4][5][6][7]

-

Lal, N., et al. (2023). Fermentation of Menaquinone-7: The Influence of Environmental Factors and Storage Conditions on the Isomer Profile.[4][6] Fermentation.[4][5][8]

-

Food Standards Australia New Zealand. (2024).Application A1286: Vitamin K2 (as Menaquinone-7) in FSMP.

-

Cerilliant / Sigma-Aldrich.Vitamin K2 (MK-7) Certified Reference Material Datasheet. (General reference for storage conditions of -20°C/Amber Glass).

Sources

- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of vitamin K2, in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. foodstandards.gov.au [foodstandards.gov.au]

Methodological & Application

HPLC column selection for separating MK-7 and MK-7-d7

Application Note: Chromatographic Resolution & Control of Menaquinone-7 (MK-7) and its Deuterated Isotopologue (MK-7-d7)

Executive Summary

The chromatographic analysis of Menaquinone-7 (MK-7) presents unique challenges due to its extreme lipophilicity (LogP > 10) and the structural rigidity of its heptaprenyl side chain. While MK-7-d7 is the gold-standard Internal Standard (IS) for LC-MS/MS quantitation, analysts must navigate the Deuterium Isotope Effect . In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues typically elute slightly earlier than their non-deuterated counterparts due to the lower lipophilicity of C-D bonds compared to C-H bonds.

This guide addresses the column selection strategy to either maximize resolution (for isotopic purity assessment) or ensure co-elution (for robust LC-MS/MS quantitation), with a specific focus on C30 versus C18 stationary phases.

The Physicochemical Basis of Separation

To select the correct column, one must understand the forces driving the separation of MK-7 and MK-7-d7.

-

Lipophilicity & The Isotope Effect: The C-D bond is shorter and has a lower molar volume and polarizability than the C-H bond. This makes MK-7-d7 slightly less lipophilic than MK-7. On a hydrophobic stationary phase, MK-7-d7 will have a lower capacity factor (

) and elute earlier. -

Shape Selectivity: MK-7 contains seven isoprene units. The geometric configuration (cis/trans) and the effective surface area of this chain are critical. Stationary phases with high "shape selectivity" (like C30) can discriminate between subtle steric differences, potentially exacerbating the separation between the H and D forms compared to standard C18 phases.

Diagram 1: The Deuterium Isotope Effect Mechanism

Caption: Mechanism of retention shift. The reduced polarizability of C-D bonds leads to weaker hydrophobic interactions, causing the deuterated IS to elute earlier.

Column Selection Matrix

The choice of column dictates whether you observe a single co-eluting peak or resolved isotopologues.

Option A: C30 Stationary Phase (The "Separator")

-

Chemistry: Triacontylsilane bonded to silica.

-

Mechanism: High carbon load and long alkyl chains allow the stationary phase to "wrap" around the MK-7 isoprenoid tail. This maximizes shape selectivity.[1]

-

Application:

-

Goal: Separating cis/trans isomers of MK-7 (critical for quality control as only all-trans is bioactive).

-

Isotope Effect: Will show the widest separation between MK-7 and MK-7-d7 due to the high surface area of interaction.

-

Recommendation: Thermo Acclaim C30 or YMC Carotenoid .

-

Option B: C18 Stationary Phase (The "Integrator")

-

Chemistry: Octadecylsilane.

-

Mechanism: Standard hydrophobic interaction. Less shape selectivity than C30.

-

Application:

-

Goal: High-throughput LC-MS/MS quantitation.

-

Isotope Effect: Minimizes the retention shift. The peaks are more likely to co-elute or show only a marginal shift, which is preferred to ensure the IS experiences the same matrix suppression/enhancement as the analyte.

-

Recommendation: Phenomenex Kinetex C18 (Core-shell for efficiency) or Waters BEH C18 .

-

Option C: PFP (Pentafluorophenyl)

-

Chemistry: Fluorinated aromatic ring.

-

Mechanism: Pi-pi interactions with the naphthoquinone ring of MK-7.

-

Application: Orthogonal selectivity if matrix interferences co-elute on alkyl phases.

Detailed Experimental Protocols

Protocol A: Maximizing Separation (Isotopic Purity & Isomer Analysis)

-

Objective: To distinctively separate MK-7 from impurities, isomers, and characterize the d7-isotope shift.

-

Column: Acclaim C30 (3 µm, 150 x 2.1 mm).

-

Mobile Phase:

-

MP A: Methanol (100%)

-

MP B: Methyl tert-butyl ether (MTBE) or Isopropanol (IPA).

-

Note: Water is excluded to prevent precipitation of the highly lipophilic MK-7.

-

-

Gradient:

-

0-2 min: 0% B

-

2-15 min: 0% to 70% B

-

15-20 min: 70% B (Isocratic hold)

-

-

Flow Rate: 0.3 mL/min.

-

Temperature: 25°C (Lower temperature enhances shape selectivity).

-

Detection: UV at 248 nm (Quinone absorption) or 270 nm.

Protocol B: Minimizing Separation (LC-MS/MS Quantitation)

-

Objective: To force co-elution of MK-7 and MK-7-d7 for accurate matrix correction.

-

Column: Kinetex C18 (2.6 µm, 50 x 2.1 mm).

-

Mobile Phase:

-

MP A: 5 mM Ammonium Formate in Methanol (98%) / Water (2%) + 0.1% Formic Acid.

-

MP B: Isopropanol (100%) + 0.1% Formic Acid.

-

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B (Ballistic gradient)

-

3.0-4.0 min: 90% B

-

-

Flow Rate: 0.5 mL/min.

-

Temperature: 40°C - 50°C (Higher temperature reduces shape selectivity and promotes peak convergence).

-

MS Detection: ESI+ (MRM).

-

MK-7: m/z 649.5 → 187.1

-

MK-7-d7: m/z 656.5 → 194.1

-

Comparative Data Summary

| Feature | C18 (Standard) | C30 (High Resolution) | PFP (Alternative) |

| Primary Interaction | Hydrophobic (London Dispersion) | Hydrophobic + Shape Recognition | Hydrophobic + Pi-Pi |

| MK-7 / MK-7-d7 Resolution | Low (Partial/Co-elution) | High (Distinct shoulder or separation) | Moderate |

| Cis/Trans Isomer Separation | Moderate | Excellent (Baseline) | Low |

| Typical Mobile Phase | MeOH/IPA or ACN/IPA | MeOH/MTBE | MeOH/Water |

| Best Use Case | Routine LC-MS/MS Quantitation | Purity Analysis, Isomer Profiling | Complex Matrix (Ring selectivity) |

Method Development Workflow (Decision Tree)

Use this logic flow to determine the final method parameters based on your analytical goals.

Caption: Decision tree for selecting column chemistry and conditions based on whether the goal is MS-correction (co-elution) or structural analysis (separation).

References

-

Riphagen, I. J., et al. (2016). "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine, 54(7), 1201-1210.

-

Szterk, A., et al. (2018). "Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements." Molecules, 23(5), 1056.

- United States Pharmacopeia (USP). "Menaquinone-7 Monograph." USP-NF. (Requires Subscription).

-

Chaudhari, S. R., et al. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)." LCGC North America, 39(7), 324-332.

-

Thermo Fisher Scientific. "Acclaim C30 LC Columns Application Note."

Sources

Application Note: Simultaneous Quantification of Vitamin K1 and MK-7 in Human Plasma via LC-APCI-MS/MS

Executive Summary

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of Phylloquinone (Vitamin K1) and Menaquinone-7 (MK-7) in human plasma.[1] Utilizing Isotope Dilution Mass Spectrometry (IDMS) with deuterated internal standards (K1-d7 and MK-7-d7), this method addresses the critical challenges of lipophilicity, low endogenous concentrations, and isomeric separation. The workflow employs Liquid-Liquid Extraction (LLE) coupled with Atmospheric Pressure Chemical Ionization (APCI) LC-MS/MS to achieve Limits of Quantitation (LOQ) suitable for clinical research (<0.1 ng/mL).

Scientific Background & Mechanistic Rationale[2][3]

The Biological Imperative

Vitamin K is a group of fat-soluble vitamers essential for the post-translational modification of Gla-proteins.[2] While Vitamin K1 (Phylloquinone) is primarily associated with hepatic coagulation factors (II, VII, IX, X), Vitamin K2 (Menaquinones, e.g., MK-7) plays a distinct role in extra-hepatic tissues, regulating osteocalcin (bone mineralization) and Matrix Gla Protein (vascular calcification inhibition).[3]

The Analytical Challenge

Quantifying these analytes presents a "Triad of Difficulty" for the analyst:

-

Lipophilicity: With LogP values >8, these molecules adhere avidly to plasticware and LC tubing, causing carryover.

-

Isomerism: Vitamin K1 exists as trans (biologically active) and cis (inactive) isomers. Standard C18 columns often fail to resolve these, leading to overestimation of active vitamin status.

-

Ionization: Lacking basic functional groups, Vitamin K ionizes poorly in Electrospray Ionization (ESI). APCI is the preferred ionization source as it relies on gas-phase chemical ionization, which is far more efficient for neutral, hydrophobic molecules.

The Role of Deuterated Standards

Matrix effects (ion suppression/enhancement) in plasma are severe for lipophilic compounds. The use of K1-d7 and MK-7-d7 is mandatory. These isotopologues co-elute perfectly with their non-deuterated counterparts, correcting for extraction losses and ionization variability in real-time.

Materials & Instrumentation

Reagents and Standards

-

Analytes: Vitamin K1 (Phylloquinone), Vitamin K2 (Menaquinone-7).[4][2]

-

Internal Standards (IS): Vitamin K1-d7, Vitamin K2-MK7-d7 (IsoSciences or equivalent).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), n-Hexane, Ethanol (EtOH).

-

Additives: Formic Acid, Ammonium Formate.[4]

Instrumentation

-

LC System: UHPLC system capable of 10,000+ psi (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Detector: Triple Quadrupole MS with APCI Source (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS).

-

Column: Pentafluorophenyl (PFP) phase is recommended for superior isomer selectivity.

-

Recommended: Kinetex F5 or Pursuit XRs Diphenyl (2.1 x 100 mm, 2.6 µm).

-

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path from sample to data, highlighting the self-validating steps.

Caption: Workflow for Vitamin K extraction and analysis. Green nodes indicate critical standardization steps.

Sample Preparation (Liquid-Liquid Extraction)

Critical Pre-condition: All steps must be performed under yellow/amber light to prevent photo-degradation of Vitamin K.

-

Aliquot: Transfer 250 µL of plasma into a 2.0 mL amber polypropylene tube.

-

Internal Standard Spike: Add 10 µL of IS working solution (containing 100 ng/mL K1-d7 and MK-7-d7 in Ethanol). Vortex gently for 10 sec.

-

Why: Spiking before any manipulation ensures the IS tracks all subsequent losses.

-

-

Protein Precipitation: Add 250 µL of Ethanol. Vortex for 30 sec.

-

Why: Ethanol denatures proteins, releasing Vitamin K bound to lipoproteins (VLDL/LDL).

-

-

Extraction: Add 1.0 mL of n-Hexane. Cap tightly and vortex vigorously for 2 minutes (or use a multi-tube shaker).

-

Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer the upper organic layer (Hexane) to a fresh amber glass vial.

-

Note: Avoid the interface layer to prevent phospholipid contamination.

-

-

Dry Down: Evaporate the hexane under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 50 µL of Methanol:Isopropanol (90:10 v/v). Vortex for 1 min and transfer to an autosampler vial with a glass insert.

-

Why: High organic content is needed to dissolve the lipids, but volume must be kept low to concentrate the sample.

-

LC-MS/MS Methodology

Chromatographic Conditions

-

Column: Kinetex F5 (PFP), 2.1 x 100 mm, 2.6 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

Time (min) %B Description 0.0 80 Initial loading 1.0 80 Isocratic hold 5.0 100 Elution of K1 and MK-7 7.0 100 Wash 7.1 80 Re-equilibration | 9.0 | 80 | End of Run |

Mass Spectrometry Parameters (APCI Positive)

-

Source Temp: 400°C (High heat essential for vaporization).

-

Discharge Current: 4.0 µA.

-

Curtain Gas: 30 psi.

-

Collision Gas: Medium.

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

|---|---|---|---|---|

| Vitamin K1 | 451.3 | 187.1 | 28 | Quantifier |

| 451.3 | 227.2 | 25 | Qualifier | |

| Vitamin K1-d7 | 458.3 | 194.1 | 28 | Internal Standard |

| MK-7 | 649.4 | 187.1 | 35 | Quantifier |

| 649.4 | 447.2 | 30 | Qualifier |

| MK-7-d7 | 656.4 | 194.1 | 35 | Internal Standard |[5]

Note: The product ion 187.1 corresponds to the stable naphthoquinone ring structure common to K vitamers.

Method Validation & Performance

Linearity and Sensitivity

-

Range: 0.1 – 50 ng/mL.

-

Curve Fit: Linear regression (1/x² weighting).

-

LLOQ: 0.05 ng/mL for K1; 0.08 ng/mL for MK-7 (Signal-to-Noise > 10).

Accuracy and Precision

-

Intra-day Precision: < 5% CV.

-

Inter-day Precision: < 8% CV.

-

Accuracy: 90-110% of nominal concentration.

Isomer Separation (Critical Quality Attribute)

Using the PFP column, the cis-K1 isomer elutes earlier than the trans-K1 isomer.

-

Acceptance Criteria: Resolution (Rs) between cis and trans peaks must be > 1.5.[6]

-

Note: Only the trans peak area should be integrated for biological quantification, unless total K1 is specified.

Troubleshooting & Optimization

Carryover

Due to high lipophilicity, Vitamin K can stick to the injector needle.

-

Solution: Use a strong needle wash of Isopropanol:Acetone:Cyclohexane (40:30:30) .

Low Sensitivity

If signal is low, check the APCI Corona Discharge needle. It must be clean and sharp. A blunted needle reduces ionization efficiency. Also, verify the source temperature is sufficiently high (>350°C) to vaporize the mobile phase completely.

Peak Fronting

Injecting 10 µL of 100% organic solvent can cause peak fronting on a high-aqueous initial gradient.

-

Solution: Ensure the reconstitution solvent matches the initial mobile phase strength as closely as possible, or use a "sandwich" injection technique if the autosampler supports it.

References

-

Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 54(7), 1201-1210. Link

-

Gentili, A., et al. (2014). LC-MS/MS analysis of Vitamin K in biological matrices: A review. Analytical and Bioanalytical Chemistry, 406, 755-772. Link

-

Fu, X., et al. (2009). Measurement of Vitamin K1 isomers in human plasma by APCI-LC-MS/MS. Journal of Chromatography B, 877(32), 4016-4024. Link

-

Waters Corporation. (2019). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Application Note. Link

-

Phenomenex. (2017).[4] Separation of Vitamin K Compounds by LC-MS/MS Analysis using Kinetex EVO C18.[7] Application Note. Link

Sources

- 1. shimadzu.co.kr [shimadzu.co.kr]

- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [discover.restek.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 6. lcms.cz [lcms.cz]

- 7. phenomenex.com [phenomenex.com]

Troubleshooting & Optimization

Eliminating phospholipid interference in MK-7-d7 detection

Welcome to the BioAnalytical Tech Support Hub. Ticket ID: #MK7-PL-001 Topic: Eliminating Phospholipid Interference in MK-7-d7 Detection Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing signal instability or suppression in your MK-7-d7 (Menaquinone-7 deuterated internal standard) channel. In plasma/serum bioanalysis, this is classically caused by Glycerophosphocholines (GPCh) and Lysophosphatidylcholines (Lyso-PC) .

Because MK-7 is extremely lipophilic (logP ~10), it elutes late in reverse-phase chromatography—exactly where phospholipids (PLs) tend to accumulate and bleed off the column. This "co-elution zone" causes ion suppression, destroying the accuracy of your internal standard and, by extension, your quantitation.

Below is your troubleshooting workflow, designed to diagnose, eliminate, and prevent this interference.

Module 1: Diagnosis – "Is it actually Phospholipids?"

Before changing your extraction method, you must confirm the interference source. Standard chromatograms do not show phospholipids unless you specifically look for them.

Q: How do I visualize the "invisible" matrix effect? A: Perform a Post-Column Infusion (PCI) experiment.

This is the gold standard for mapping matrix effects. You will infuse a steady stream of MK-7-d7 into the MS source while injecting a blank plasma extract.

Protocol: Post-Column Infusion Setup

-

Syringe Pump: Load a solution of MK-7-d7 (e.g., 100 ng/mL in mobile phase) into a syringe pump.

-

Tee Connection: Connect the syringe pump and your LC column outlet to a T-union. Connect the T-union output to the MS source.

-

Flow Rate: Set syringe flow to 10-20 µL/min (sufficient to generate a steady baseline signal).

-

Injection: Inject a blank extracted plasma sample (prepared via your current method) onto the LC.

-

Monitor: Watch the baseline of the MK-7-d7 transition.

-

Result: If you see a dip (suppression) or a hump (enhancement) at the retention time where MK-7 usually elutes, you have confirmed matrix interference.

-

Visualization: PCI Workflow

Figure 1: Post-Column Infusion setup to visualize matrix effects zones.

Module 2: The Solution – Sample Preparation

Q: I am using Protein Precipitation (PPT). Why isn't it working? A: PPT removes proteins, not phospholipids. Standard ACN/MeOH precipitation relies on solubility. Phospholipids are soluble in organic solvents. When you crash proteins, the PLs remain in the supernatant and are injected directly onto your column.

Q: Should I use Liquid-Liquid Extraction (LLE)? A: You can, but it is risky for MK-7. LLE (e.g., using Hexane) is effective for removing PLs. However, MK-7 is extremely lipophilic and sensitive to light. The evaporation and reconstitution steps in LLE increase the risk of adsorptive losses (sticking to tube walls) and oxidative degradation.

Q: What is the recommended fix? A: Zirconia-Coated Phospholipid Removal Plates (e.g., HybridSPE or Ostro). This is the modern industry standard. It combines PPT with a chemical filter that selectively binds phospholipids while letting MK-7 pass through.

The Mechanism: Lewis Acid-Base Interaction

Unlike traditional silica or C18, these plates use Zirconia (Zr) coated silica.[1][2]

-

The Trap: Zirconia acts as a Lewis Acid (electron acceptor).[1][2]

-

The Target: The phosphate group on phospholipids acts as a strong Lewis Base (electron donor).[1][2]

-

The Result: The PLs bind tightly to the Zirconia. MK-7 (which has no phosphate group) flows through unretained.

Visualization: Zirconia Retention Mechanism

Figure 2: Selective retention of phospholipids via Lewis Acid-Base interaction.

Protocol: Phospholipid Removal Plate (96-well)

-

Load: Pipette 100 µL Plasma into the well.

-

Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile .

-

Note: The Formic Acid is critical.[2] It disrupts protein binding but does not interfere with the Zirconia-Phosphate interaction.

-

-

Mix: Vortex the plate/shaker for 2 minutes to ensure complete protein crash.

-

Vacuum: Apply vacuum.[3] Collect the filtrate.

-

Inject: Inject the filtrate directly (or dilute if necessary). Do not evaporate if possible to avoid degradation.

Module 3: Data Comparison & Validation

Q: How does this compare to other methods?

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | PL Removal Plates (HybridSPE) |

| PL Removal | < 10% (Poor) | > 90% (Good) | > 99% (Excellent) |

| MK-7 Recovery | High | Variable (Adsorption issues) | High (> 90%) |

| Workflow | Fast, Dirty | Slow, Manual | Fast, Clean |

| Mechanism | Solubility | Partitioning | Lewis Acid/Base |

| Column Life | Short (Clogs) | Medium | Long |

Module 4: MK-7 Specific "Gotchas"

Even with PLs removed, MK-7-d7 is a fragile analyte. Ensure these factors are controlled:

-

Light Sensitivity: MK-7 undergoes cis/trans isomerization under UV light.

-

Fix: Use amber glassware and perform extractions under yellow light or low light.

-

-

Adsorption (Stickiness): MK-7 is very hydrophobic and sticks to polypropylene.

-

Fix: If you must evaporate and reconstitute, use glass inserts or low-binding plates. Avoid 100% aqueous mobile phases during the initial gradient ramp; keep at least 50% organic to prevent MK-7 from sticking to the injector needle or loop.

-

-

The "Ghost" Peak:

-

Issue: Phospholipids from previous injections can elute in the current run.

-

Fix: Ensure your gradient includes a high-organic wash (e.g., 95% Isopropanol/Acetonitrile) at the end of every run for at least 2 minutes to strip the column.

-

References

-

Ismaiel, O. A., et al. (2010). "Investigation of endogenous plasma phospholipids... in LC–MS/MS bioanalysis." Journal of Chromatography B. Link

-

Sigma-Aldrich/Supelco. (2022). "HybridSPE-Phospholipid Technology: Lewis Acid-Base Mechanism." Technical Report. Link

-

Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link

-

Suhara, Y., et al. (2005). "Determination of vitamin K homologues in human plasma by HPLC-MS/MS." Analytical Chemistry. Link

Sources

Technical Support Center: Troubleshooting Retention Time (RT) Shifts for Deuterated MK-7

Welcome to the technical support center for the analysis of deuterated Menaquinone-7 (MK-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges. As your dedicated application scientist, I've structured this guide to provide not just solutions, but a deeper understanding of the principles at play, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My retention time for both deuterated and standard MK-7 has suddenly shifted for all peaks in my sequence. What is the likely cause?

A sudden, consistent shift in retention time for all analytes, including your deuterated internal standard and the parent MK-7, typically points to a system-wide issue rather than a chemical or column-specific problem.[1] The primary suspects are related to the mobile phase flow rate or the HPLC system's hardware.[1][2]

Core Principle: In chromatography, retention time is inversely proportional to the mobile phase flow rate. If the flow rate is faster than the method specifies, all compounds will spend less time in the column and elute earlier. Conversely, a slower flow rate will result in longer retention times.

Troubleshooting Protocol:

-

Verify Flow Rate: Manually check the flow rate of your HPLC pump. Place a 10 mL graduated cylinder at the detector outlet and time how long it takes to collect a specific volume (e.g., 10 mL). Compare this measured flow rate to the set point in your method. Discrepancies indicate a potential pump issue.

-

System Leak Check: Carefully inspect all fittings and connections from the pump to the detector for any signs of leakage. Even a small leak can cause a drop in system pressure and lead to a reduced, unstable flow rate reaching the column.[2]

-

Mobile Phase and Pump Health:

-

Degassing: Ensure your mobile phases are adequately degassed. Air bubbles in the pump head can cause flow rate inconsistencies.[3] Most modern HPLCs have in-line degassers, but it's good practice to sonicate or vacuum degas freshly prepared mobile phases.

-

Solvent Lines: Check that the solvent inlet filters are not clogged and are properly submerged in the mobile phase reservoirs.[1]

-

Pump Seals and Check Valves: Worn pump seals or faulty check valves can lead to inaccurate and fluctuating flow rates.[2][4] If you observe pressure fluctuations, these components may need replacement.

-

Q2: I'm observing a gradual drift in retention time for my deuterated MK-7 over a series of injections. What should I investigate?

Gradual retention time drift, either to earlier or later times, is often indicative of a changing column environment or mobile phase composition.[4] This is a common issue that can compromise the accuracy and precision of your assay.

Core Principles:

-

Column Equilibration: The stationary phase of your column requires time to fully equilibrate with the mobile phase.[5] Insufficient equilibration between injections, especially in gradient methods, can cause retention times to shift as the column chemistry slowly stabilizes.[6]

-

Mobile Phase Composition: The composition of the mobile phase is a critical factor influencing retention.[7] Minor changes in the organic-to-aqueous ratio or pH can lead to significant shifts in retention time.[3][8]

-

Temperature: Column temperature affects both the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[9] Fluctuations in column temperature will cause retention times to vary.[2][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for gradual retention time drift.

Detailed Steps:

-

Column Equilibration: For gradient methods, ensure your post-run equilibration time is sufficient, typically 5-10 column volumes.[6] For new columns, a longer initial conditioning may be necessary.[5]

-

Temperature Control: Always use a thermostatted column compartment to maintain a consistent temperature.[2][9] Ambient lab temperature can fluctuate significantly, impacting retention. For high-temperature methods, pre-heating the mobile phase can prevent thermal gradients across the column.[11]

-

Mobile Phase Preparation:

-

Prepare fresh mobile phase daily, especially aqueous buffers which can support microbial growth.[12]

-

Measure components accurately. The "Rule of Three" in reversed-phase LC suggests that a 10% change in the organic solvent concentration can change the retention factor by approximately threefold.[8]

-

If using a buffered mobile phase, ensure the pH is consistent batch-to-batch, as the ionization state of MK-7 can influence its retention.[13]

-

-

Column Aging: Over time, columns can degrade through stationary phase loss or fouling from sample matrix components, leading to changes in retention.[14][15] If your column is old or has been used extensively, its performance may be compromised. Consider flushing the column as per the manufacturer's instructions or replacing it.[2]

Q3: My deuterated MK-7 consistently elutes slightly earlier than the non-deuterated standard. Is this normal?

Yes, this is a well-documented phenomenon known as the chromatographic isotope effect . In reversed-phase liquid chromatography (RPLC), it is common for deuterated compounds to elute slightly earlier than their non-deuterated (protiated) counterparts.[16][17] This is often referred to as an "inverse isotope effect."[18][19]

Core Principle: The Isotope Effect

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), results in subtle changes to the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[16]

In the context of RPLC, where separation is based on hydrophobic interactions with a nonpolar stationary phase (like C18), these subtle differences mean that the deuterated MK-7 will have slightly weaker interactions with the stationary phase compared to the standard MK-7. Weaker interactions lead to a faster transit through the column and, consequently, a shorter retention time.[16]

The magnitude of this retention time shift is influenced by:

-

Number of Deuterium Atoms: Generally, a greater number of deuterium substitutions can lead to a more pronounced shift in retention time.[20][21]

-

Chromatographic Conditions: The specific stationary phase, mobile phase composition, and temperature can all influence the extent of the observed isotope effect.[16]

Data Presentation: Expected Retention Time Shifts

| Analyte | Typical Retention Time (min) | Expected Shift (Δt_R) for Deuterated Analog |

| MK-7 Standard | 15.00 | -0.05 to -0.20 min |

| Deuterated MK-7 | 14.80 - 14.95 | N/A |

Note: These are illustrative values. The actual shift will depend on your specific method conditions.

Experimental Protocol: Verifying the Isotope Effect

-

Prepare Standards: Accurately prepare individual solutions of both the deuterated and non-deuterated MK-7 standards at the same concentration.

-

Sequential Injections: Inject each standard individually onto your equilibrated HPLC system.

-

Co-injection: Prepare a mixed solution containing both the deuterated and non-deuterated standards and inject it.

-

Data Analysis:

-

Confirm the retention times from the individual injections.

-

In the co-injection chromatogram, you should observe two closely eluting peaks. Use a mass spectrometer (MS) detector to confirm the identity of each peak based on its mass-to-charge ratio (m/z). The peak with the higher m/z will correspond to your deuterated MK-7.

-

Calculate the retention time difference (Δt_R) between the two peaks.

-

This protocol provides a self-validating system to confirm that the observed early elution is due to the isotopic substitution and not another chromatographic issue.

References

-

Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]

-

Restek Corporation. (2019, April 1). LC Troubleshooting—Retention Time Shift. Restek Resource Hub. [Link]

-

Various Authors. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]

- Henderson, J. & Joseph, M. (n.d.). Video Notes LC Troubleshooting Series Retention Time Shifts. Agilent.

-

Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

-

Waters Corporation. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Waters Knowledge Base. [Link]

-

Dolan, J. W. (2020, November 12). How Much Retention Time Variation is Normal? LCGC International. [Link]

-

PharmaGuru. (2025, November 20). Fast and Easy HPLC Column Equilibration Tips. PharmaGuru. [Link]

-

Lespes, G., et al. (2006, May 26). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed. [Link]

-

Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]

- Agilent Technologies. (n.d.). Best Practices for Using a HPLC System – 2.

-

Armstrong, D. W., et al. (2021, June 22). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. PubMed. [Link]

-

Hawach Scientific. (2023, October 20). How to Solve the Problem of Ageing HPLC Columns. [Link]

-

Nweke, M. C., Rathore, A. S., & Bracewell, D. G. (n.d.). Lifetime and aging of chromatography resins during biopharmaceutical manufacture. UCL Discovery. [Link]

-

Tsachaki, M., et al. (2014, June 12). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]

-

Bannert, A. & Jauch, J. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. [Link]

-

Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?[Link]

-

Lespes, G., et al. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. [Link]

-

Gerstweiler, L., et al. (2026, January 17). Column ageing of agarose-based chromatography in industrial lactoferrin purification. [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

KNAUER. (2025, April 30). Eluent Preheating in Preparative HPLC. [Link]

-

Agilent Technologies. (n.d.). Best Practices for Using an Agilent LC System Technical Note. [Link]

-

Wilson, T. D. & Fogarty, D. F. (1988, February). The effect of column age on system suitability parameters for an HPLC assay of bitolterol mesylate aerosols. PubMed. [Link]

-

Merck Millipore. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. [Link]

-

Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

-

GL Sciences Inc. (n.d.). How to Use Preparative HPLC -Part 3 About column temperature control in preparative. [Link]

-

LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. LC Troubleshooting—Retention Time Shift [discover.restek.com]

- 3. researchgate.net [researchgate.net]

- 4. welch-us.com [welch-us.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. support.waters.com [support.waters.com]

- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromtech.com [chromtech.com]

- 10. waters.com [waters.com]

- 11. Eluent Preheating in Preparative HPLC [knauer.net]

- 12. aasnig.com [aasnig.com]

- 13. sepscience.com [sepscience.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. The effect of column age on system suitability parameters for an HPLC assay of bitolterol mesylate aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Support Center: Minimizing Carryover in High-Throughput Vitamin K2 Analysis

Welcome to the technical support center for high-throughput Vitamin K2 analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve accurate and reproducible quantification of menaquinones (MK-4, MK-7, etc.). Carryover is one of the most persistent challenges in this field, stemming from the highly lipophilic nature of Vitamin K2 analogues which causes them to adsorb onto surfaces within an LC-MS/MS system.[1][2]

This document provides in-depth troubleshooting guidance, preventative strategies, and validated protocols to help you diagnose, resolve, and minimize carryover, ensuring the integrity of your bioanalytical data.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during analysis.

Q1: I've detected a significant Vitamin K2 peak in my blank injection immediately following a high-concentration standard. How do I begin troubleshooting?

A1: This is a classic presentation of sample carryover.[3][4] The first and most critical step is to classify the nature of the carryover to determine if it's a system contamination issue or classic, injection-related carryover.

Step-by-Step Diagnosis:

-

Inject a sequence of multiple blank samples (at least 3-5) immediately after injecting your highest concentration calibrator or QC sample.

-

Analyze the resulting peaks:

-

Classic Carryover: If the peak area of the analyte decreases with each subsequent blank injection, the problem is likely due to residual sample being carried over from the previous injection.[3] This is the most common scenario.

-

Constant Contamination: If the peak area remains relatively constant across all blank injections, you are likely dealing with a contamination issue.[3] The source could be contaminated blank solvent, mobile phase, or a heavily saturated system component.[5]

-

This initial test will guide your troubleshooting efforts, focusing either on the injection and wash process (classic carryover) or on system-wide contamination.

Q2: My diagnosis points to classic carryover originating from the autosampler. What are the primary causes and solutions?

A2: The autosampler is the most frequent source of carryover for hydrophobic molecules like Vitamin K2. The issue typically arises from inadequate cleaning of the needle, injection valve, or connecting tubing.

Common Causes & Solutions:

-

Insufficient Needle Wash: The exterior and interior of the injector needle are primary contact points for the sample. Residual analyte can adhere and contaminate the next injection.[4]

-

Solution: Optimize the needle wash protocol. Most modern systems allow for both internal and external needle washes.[6] Implement a multi-step wash using at least two different solvents (a "weak" and a "strong" wash).[4][6] Increase the volume of wash solvent used and the duration of the wash cycle.[4][7]

-

-

Ineffective Wash Solvent: Your current wash solvent may not have sufficient strength to fully solubilize Vitamin K2.

-

Solution: The "strong" wash solvent should be at least as strong as, or stronger than, the final mobile phase composition of your gradient.[6] For Vitamin K2, a cocktail of organic solvents is often most effective. A mixture of isopropanol, acetonitrile, and methanol can be highly effective at removing stubborn residues.[8]

-

-

Worn Autosampler Components: Scratches or wear on the rotor seal or stator within the injection valve can create microscopic pockets that trap the analyte, leading to carryover.[5]

-

Solution: Perform routine preventative maintenance on your autosampler. Replace rotor seals and other consumable parts according to the manufacturer's schedule or when carryover becomes persistent.[5] If you suspect a hardware issue, you can sometimes confirm it by swapping in a manual injection valve or a different autosampler that has not been exposed to the analyte.[3]

-

Q3: I've thoroughly optimized my autosampler wash protocol, but carryover persists. Could the analytical column be the source?

A3: Yes, the analytical column is another major contributor to carryover, especially for compounds with high hydrophobicity.[8][9] This is often referred to as "column-related memory effect" and occurs when the analyte is not fully eluted during the gradient.[10]

Troubleshooting Column Carryover:

-

Isolate the Column: To confirm the column is the source, replace it with a zero-dead-volume union or a restriction capillary and re-run your carryover test (high standard followed by a blank).[6] If the carryover disappears, the column is the culprit.

-

Optimize the Gradient: Ensure your gradient program includes a high-organic wash step that is long enough and strong enough to elute all the Vitamin K2 from the column. A simple, short wash may not be sufficient.

-

Implement a "Stripping" Gradient: Research has shown that cycling between high and low organic mobile phases during the column wash can be more effective at removing carryover than a continuous high-organic wash.[9] After your analytical gradient, try a rapid cycle of 95% organic followed by 5% organic before re-equilibration.

-

Check Column Fittings: Improperly installed fittings at the column inlet or outlet can create dead volumes where the sample can be trapped.[10] Ensure all fittings are correctly swaged and tightened.

Q4: What are the ideal characteristics of a wash solvent for removing stubborn, lipophilic compounds like Vitamin K2?

A4: An effective wash solvent must be able to fully solubilize the analyte from all wetted surfaces. Since Vitamin K2 is highly lipophilic (fat-soluble), the wash solvent needs to have a strong non-polar character.

Key Principles for Wash Solvent Selection:

-

Solubility is Paramount: The analyte must be highly soluble in the wash solution.[11]

-

Use a Solvent "Stronger" than the Mobile Phase: Your strong wash solvent should ideally be able to elute the analyte from the column under isocratic conditions. A good rule is to use a solvent composition equal to or greater than the strongest point in your analytical gradient.[6]

-